2-(Pent-4-EN-1-YL)isoindoline-1,3-dione

Lipophilicity Physicochemical Properties Drug Design

2-(Pent-4-en-1-yl)isoindoline-1,3-dione (CAS 7736-25-6) is an N-alkenyl phthalimide derivative with a molecular weight of 215.25 g/mol, a calculated XLogP3 of 2.9, and a topological polar surface area (TPSA) of 37.38 Ų. It belongs to the N-substituted isoindoline-1,3-dione class, a scaffold widely investigated for antimicrobial, anticonvulsant, and anti-inflammatory activities.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 7736-25-6
Cat. No. B3023555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pent-4-EN-1-YL)isoindoline-1,3-dione
CAS7736-25-6
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC=CCCCN1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C13H13NO2/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13(14)16/h2,4-5,7-8H,1,3,6,9H2
InChIKeyBYKYMPVVZNUAEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pent-4-en-1-yl)isoindoline-1,3-dione (CAS 7736-25-6) | Class Profile & Baseline for Comparator Analysis


2-(Pent-4-en-1-yl)isoindoline-1,3-dione (CAS 7736-25-6) is an N-alkenyl phthalimide derivative with a molecular weight of 215.25 g/mol, a calculated XLogP3 of 2.9, and a topological polar surface area (TPSA) of 37.38 Ų [1]. It belongs to the N-substituted isoindoline-1,3-dione class, a scaffold widely investigated for antimicrobial, anticonvulsant, and anti-inflammatory activities [2]. Commercially, this compound is available at standard purity grades of 97–98% from multiple vendors, with its value proposition for procurement centering on the terminal alkene functional handle and the specific lipophilicity conferred by the C5 alkenyl chain [1].

Why 2-(Pent-4-en-1-yl)isoindoline-1,3-dione Cannot Be Readily Substituted with Other N-Alkenyl or N-Alkyl Phthalimides


Generic substitution within the N-substituted phthalimide class is not straightforward because the specific length and unsaturation of the N-alkenyl chain directly modulate lipophilicity and, consequently, target engagement and physicochemical behavior. For example, within the N-alkenyl phthalimide series, anticonvulsant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazol (ScMet) seizure models varies substantially depending on the exact alkenyl or alkinyl substituent structure, with no consistent correlation to estimated lipophilicity alone [1]. Additionally, the physicochemical properties—such as the XLogP3 of 2.9 and TPSA of 37.38 Ų for the pent-4-en-1-yl derivative [2]—differ from those of shorter-chain analogs (e.g., allyl or butenyl), which alters solubility and passive membrane permeability in cellular assays. These structural nuances mean that substituting one N-alkenyl phthalimide for another without re-validation risks altering or abolishing the intended biological or synthetic utility. The following quantitative evidence clarifies where this compound occupies a distinct, non-interchangeable position relative to its closest analogs.

2-(Pent-4-en-1-yl)isoindoline-1,3-dione (CAS 7736-25-6): Comparative Quantitative Evidence Against Closest Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3) of 2-(Pent-4-en-1-yl)isoindoline-1,3-dione vs. Shorter N-Alkenyl Analogs

The calculated XLogP3 of 2-(pent-4-en-1-yl)isoindoline-1,3-dione is 2.9 [1]. This lipophilicity is measurably higher than that of shorter-chain N-alkenyl analogs; for example, the allyl-substituted derivative (N-propenyl) has a computed XLogP3 of approximately 1.9–2.1 (class-level inference based on fragment-based calculations). The extended pent-4-en-1-yl chain increases logP by ~0.8–1.0 units relative to the allyl analog, corresponding to a roughly 6- to 10-fold increase in octanol-water partition coefficient.

Lipophilicity Physicochemical Properties Drug Design

Class-Level Anticonvulsant Activity: N-Alkenyl Phthalimides vs. N-Phenoxyalkyl Phthalimides

In a head-to-head comparison of two series of N-substituted phthalimides, the N-alkenyl/alkinyl derivatives (compounds 10–18, which include the pent-4-en-1-yl analog) exhibited superior anticonvulsant activity compared to N-phenoxyalkyl phthalimides (compounds 1–9) in both maximal electroshock (MES) and subcutaneous pentylenetetrazol (ScMet) seizure tests in mice [1]. While the alkinyl derivative (compound 10) emerged as the most potent overall, the entire alkenyl-containing subset demonstrated consistently higher protection than the phenoxyalkyl series.

Anticonvulsant Neuroscience Drug Discovery

Antifungal Activity Benchmark: N-Butylphthalimide (NBP) as Potent Phthalimide-Derived Antifungal Against Candida spp.

Among six N-substituted phthalimide derivatives evaluated against Candida species, N-butylphthalimide (NBP) demonstrated the most potent antifungal activity, with a minimum inhibitory concentration (MIC) of 100 µg/mL [1]. NBP also inhibited biofilm formation at sub-inhibitory concentrations (10–50 µg/mL) in both fluconazole-resistant and fluconazole-sensitive C. albicans and C. parapsilosis strains [1]. This study establishes a potency benchmark for the phthalimide scaffold against Candida spp., though 2-(pent-4-en-1-yl)isoindoline-1,3-dione was not directly tested in this assay.

Antifungal Biofilm Microbiology

Xanthine Oxidase Inhibition Structure-Activity Relationship: N-Phenyl > N-Alkyl in Isoindoline-1,3-diones

In a study of isoindoline-1,3-dione derivatives, N-phenyl substituted compounds (2c, 3c) exhibited approximately two-fold greater xanthine oxidase (XO) inhibitory activity compared to N-methyl (2a, 3a) and N-ethyl (2b, 3b) analogs [1]. The IC50 values ranged from 7.15 to 22.56 µM across the series, with the N-phenyl derivatives showing the lowest (most potent) values. This SAR indicates that N-alkyl substitution (including alkenyl chains) is less favorable than N-aryl substitution for XO inhibition.

Xanthine Oxidase Enzyme Inhibition SAR

Synthetic Utility: Gabriel Synthesis Intermediate for 4-Penten-1-amine

2-(Pent-4-en-1-yl)isoindoline-1,3-dione serves as a direct precursor to 4-penten-1-amine via hydrazinolysis or hydrolysis of the phthalimide protecting group . The synthesis of the phthalimide intermediate from 5-bromo-pentene and potassium phthalimide proceeds with a reported yield of 72.5% after flash chromatography . This compares favorably to the synthesis of the but-3-en-1-yl analog, which was prepared using a similar method but required longer reflux time (5 h vs. 1 h) and different stoichiometry [1].

Organic Synthesis Gabriel Synthesis Primary Amine

2-(Pent-4-en-1-yl)isoindoline-1,3-dione (CAS 7736-25-6): Optimal Research and Industrial Application Scenarios Based on Comparative Evidence


Synthesis of 4-Penten-1-amine via Gabriel Deprotection

This compound is optimally deployed as a protected amine precursor for generating 4-penten-1-amine (homoallylamine) via hydrazinolysis or basic hydrolysis. The established synthetic route from 5-bromo-pentene proceeds in 72.5% yield with a 1-hour reaction time , which is more efficient than the synthesis of the shorter-chain but-3-en-1-yl analog (5 h reflux) [1]. 4-Penten-1-amine is a valuable building block for the synthesis of nitrogen-containing heterocycles, including piperidines and pyridinones, as well as for carbonyl-assisted decarboxylative deamination studies .

Anticonvulsant Drug Discovery and CNS-Focused Screening

Based on class-level evidence demonstrating that N-alkenyl phthalimides exhibit superior anticonvulsant activity compared to N-phenoxyalkyl phthalimides in MES and ScMet seizure models , this compound is a relevant candidate for inclusion in anticonvulsant screening cascades. Its calculated lipophilicity (XLogP3 = 2.9) [1] falls within the optimal range for CNS penetration, making it suitable for programs targeting neurological indications where passive blood-brain barrier permeability is required.

Antifungal Screening Programs Targeting Candida Biofilms

Although 2-(pent-4-en-1-yl)isoindoline-1,3-dione itself has not been evaluated in published antifungal assays, the phthalimide scaffold has demonstrated measurable activity against Candida species, with N-butylphthalimide (NBP) achieving an MIC of 100 µg/mL and biofilm inhibition at 10–50 µg/mL . The pent-4-en-1-yl analog, with its terminal alkene functional handle, offers an opportunity for further derivatization (e.g., via thiol-ene click chemistry) to explore structure-activity relationships beyond simple N-alkyl substitution.

Physicochemical Profiling and Computational Modeling Studies

The compound's well-defined computed properties—including XLogP3 of 2.9, TPSA of 37.38 Ų, and 4 rotatable bonds —make it a suitable reference compound for validating computational lipophilicity prediction models and for use as a calibration standard in reversed-phase HPLC logP determination methods. Its intermediate lipophilicity between shorter N-alkenyl analogs and more hydrophobic N-alkyl derivatives provides a useful data point for QSAR model training.

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